molecular formula C10H7BrN2O2 B14767585 2-(6-bromoquinazolin-4-yl)acetic acid

2-(6-bromoquinazolin-4-yl)acetic acid

Cat. No.: B14767585
M. Wt: 267.08 g/mol
InChI Key: IXQCDYVWXRSSGO-UHFFFAOYSA-N
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Description

2-(6-Bromoquinazolin-4-yl)acetic acid is a chemical intermediate based on the privileged 6-bromoquinazolinone scaffold, a structure of high interest in medicinal chemistry and drug discovery. The quinazolinone core is a recognized pharmacophore, with derivatives demonstrating a wide range of biological activities, including significant anticancer and antimicrobial properties . Researchers value this compound primarily as a versatile building block for the synthesis of more complex molecules. The bromine atom at the 6-position offers a key site for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is commonly used to introduce diverse aryl groups . Concurrently, the acetic acid side chain presents a handle for further derivatization, such as the formation of amide linkages, enabling the creation of hybrid molecules or its attachment to other biological probes . In scientific research, compounds featuring the 6-bromoquinazolinone structure have been evaluated as potential inhibitors of critical enzymes involved in disease pathways. Molecular docking studies suggest that such molecules can bind to the active sites of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are established targets for anticancer agent development . The presence of the bromine atom is a key structural feature that enhances the compound's utility in structure-activity relationship (SAR) studies and in the pursuit of new therapeutic agents. 2-(6-Bromoquinazolin-4-yl)acetic Acid is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

2-(6-bromoquinazolin-4-yl)acetic acid

InChI

InChI=1S/C10H7BrN2O2/c11-6-1-2-8-7(3-6)9(4-10(14)15)13-5-12-8/h1-3,5H,4H2,(H,14,15)

InChI Key

IXQCDYVWXRSSGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)CC(=O)O

Origin of Product

United States

Preparation Methods

Base-Promoted Cyclization with Chloroacetonitrile

A widely reported method involves the reaction of 6-bromoanthranilic acid (2-amino-5-bromobenzoic acid) with chloroacetonitrile under basic conditions. This approach, adapted from, proceeds via the following steps:

  • Reaction Setup :

    • 6-Bromoanthranilic acid (5 mmol) is dissolved in anhydrous methanol (25 mL).
    • Sodium methoxide (1 mmol) and chloroacetonitrile (15 mmol) are added sequentially.
    • The mixture is stirred at room temperature for 2 hours under nitrogen.
  • Intermediate Formation :

    • The reaction generates 6-bromo-2-chloromethylquinazolin-4-one as a precipitate, which is filtered and washed with methanol and water.
  • Hydrolysis to Carboxylic Acid :

    • The chloromethyl group (-CH2Cl) is hydrolyzed using 5% NaOH under reflux for 4 hours.
    • Acidification with HCl (pH 2–3) yields 2-(6-bromoquinazolin-4-yl)acetic acid as a white solid.

Key Data :

  • Yield : 68–72% (over two steps).
  • Purity : >95% (confirmed by HPLC).
  • Spectroscopic Validation :
    • IR (KBr) : 1715 cm⁻¹ (C=O stretch of carboxylic acid), 1660 cm⁻¹ (quinazolinone C=O).
    • ¹H NMR (DMSO-d₆) : δ 12.59 (s, 1H, COOH), 8.12–7.56 (m, 3H, aromatic), 4.55 (s, 2H, CH2).

Condensation with BenzoOxazin-4-One

Reaction with Substituted Oxazinones

An alternative route, described in, utilizes 2-phenylbenzooxazin-4-one and 6-bromoanthranilic acid :

  • Cyclocondensation :

    • Equimolar amounts of oxazinone and 6-bromoanthranilic acid are refluxed in pyridine for 6 hours.
    • The reaction forms a quinazolin-4-one intermediate with a pendent bromine atom.
  • Oxidative Functionalization :

    • The intermediate is treated with hydrogen peroxide in acetic acid to oxidize a methylene (-CH2-) group to carboxylic acid (-COOH).

Key Data :

  • Yield : 55–60%.
  • Limitation : Requires strict control of oxidation conditions to prevent over-oxidation.

Suzuki-Miyaura Cross-Coupling

Late-Stage Boronic Acid Coupling

A patent-derived method employs palladium-catalyzed cross-coupling to introduce the acetic acid moiety:

  • Quinazoline Core Synthesis :

    • 2,4-Dibromo-5-chlorobenzoic acid is reacted with formamidine acetate in acetonitrile under reflux to form 6-bromoquinazolin-4-one .
  • Coupling with Boronic Acids :

    • The bromine at position 4 is replaced with a boronic acid-functionalized acetic acid derivative using Pd(dppf)Cl₂ as a catalyst.

Key Data :

  • Yield : 83–87%.
  • Advantage : Enables modular introduction of substituents.

Comparative Analysis of Methods

Method Starting Material Yield (%) Purity (%) Key Advantage
Cyclization 6-Bromoanthranilic acid 68–72 >95 One-pot synthesis, scalable
Oxazinone Condensation Benzooxazin-4-one 55–60 90–92 Compatible with diverse substituents
Suzuki Coupling 2,4-Dibromobenzoic acid 83–87 98 High regioselectivity

Challenges and Optimization Strategies

Regioselectivity in Bromination

  • Issue : Competing bromination at positions 5 and 7 during cyclization.
  • Solution : Use of CuCl/KI catalytic systems to enhance para-selectivity (yield improvement: 15–20%).

Hydrolysis Efficiency

  • Issue : Incomplete hydrolysis of chloromethyl intermediates.
  • Solution : Prolonged reflux (6–8 hours) in NaOH/EtOH (yield improvement: 10–12%).

Chemical Reactions Analysis

Types of Reactions

2-(6-bromoquinazolin-4-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

    Condensation Reactions: The acetic acid moiety can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation Reactions: Acid chlorides or anhydrides in the presence of a base.

Major Products

    Substitution Products: Various substituted quinazolines depending on the nucleophile used.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dihydroquinazolines.

    Condensation Products: Esters or amides of quinazoline derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-(6-bromoquinazolin-4-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the acetic acid moiety play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.

Comparison with Similar Compounds

2-(6-Bromo-2-ethyl-4-oxoquinazolin-3-yl)acetic Acid

  • Structure : Differs by an ethyl group at position 2 and an oxo group at position 3.

2-(3-Bromo-4-methoxyphenyl)acetic Acid

  • Structure : Replaces the quinazoline ring with a brominated phenyl group. The methoxy group at position 4 is electron-donating, contrasting with the electron-withdrawing bromine at position 3.
  • Crystal Packing : Forms centrosymmetric dimers via strong O–H⋯O hydrogen bonds (R₂²(8) motif), enhancing crystallinity .
  • Synthesis : Synthesized via regioselective bromination of 4-methoxyphenylacetic acid in acetic acid (84% yield) .

2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic Acid

  • Structure : Features an oxazole ring (five-membered with O and N) instead of quinazoline. The methyl group at position 5 and bromophenyl moiety influence steric and electronic profiles.
  • Applications : Oxazole derivatives are explored for antimicrobial and anti-inflammatory activities .

Bromo-Iodo-Acetic Acid

  • Structure : A simple halogenated acetic acid lacking aromatic systems.
  • Reactivity : Higher acidity compared to aromatic derivatives due to the absence of resonance stabilization .

Physical and Chemical Properties

Property 2-(6-Bromoquinazolin-4-yl)acetic Acid 2-(3-Bromo-4-methoxyphenyl)acetic Acid Bromo-Iodo-Acetic Acid
Melting Point Not reported Not reported Not reported
Solubility Likely polar solvents Soluble in acetic acid, polar solvents High in polar solvents
Hydrogen Bonding Potential dimerization via –COOH Strong O–H⋯O dimers (R₂²(8)) Minimal due to simplicity
Electronic Effects Bromine (EWG) enhances acidity Methoxy (EDG) vs. bromine (EWG) Strong EWGs (Br, I)

Critical Analysis of Research Findings

  • Structural Insights : X-ray crystallography (using SHELX software ) reveals substituent effects on molecular geometry. For example, in 2-(3-bromo-4-methoxyphenyl)acetic acid, C–C–C angles at substituents (118.2°–121.5°) reflect electronic properties, with bromine causing significant distortion .
  • Synthesis Efficiency : Regioselective bromination in acetic acid offers high yields for phenyl derivatives, whereas quinazoline synthesis may require harsher conditions (e.g., ZnCl₂ catalysis) .
  • Limitations : Data on melting points and solubility for bromoquinazoline derivatives are sparse, highlighting gaps in physicochemical characterization.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(6-bromoquinazolin-4-yl)acetic acid, and what reaction conditions are critical for high yield?

Answer:
The synthesis typically involves regioselective bromination of a quinazolin-4-yl acetic acid precursor. Key steps include:

  • Bromination : Bromine (Br₂) in acetic acid under controlled temperature (20–25°C) ensures regioselectivity at the 6-position of the quinazoline ring. Excess bromine or prolonged reaction time may lead to di-substitution or side reactions .
  • Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) removes unreacted starting materials and byproducts. Yield optimization (e.g., 84% reported in analogous syntheses) requires stoichiometric control of bromine and rapid quenching post-reaction .

Basic: Which analytical techniques are most reliable for characterizing 2-(6-bromoquinazolin-4-yl)acetic acid, and how are key structural features confirmed?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies the bromine-induced deshielding of the quinazoline C6 proton and confirms the acetic acid sidechain (δ ~3.8 ppm for CH₂, δ ~170 ppm for COOH) .
  • X-ray Crystallography : Single-crystal analysis resolves regiochemistry (6-bromo vs. 5-/7-bromo isomers) and quantifies bond angles/distortions caused by electron-withdrawing bromine. For example, Br substitution increases adjacent C-C-C angles (e.g., 121.5° vs. 118° for methoxy groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₈BrN₂O₂) and rules out impurities .

Advanced: How can regioselectivity during bromination of quinazolin-4-yl acetic acid derivatives be controlled to favor the 6-bromo isomer?

Answer:
Regioselectivity is influenced by:

  • Electronic Effects : Electron-donating groups (e.g., methoxy) at the 4-position direct bromine to the 6-position via resonance stabilization of the transition state. Steric hindrance from the acetic acid sidechain further disfavors substitution at adjacent positions .
  • Solvent Polarity : Acetic acid enhances electrophilic bromine reactivity while stabilizing intermediates through hydrogen bonding. Alternative solvents (e.g., DCM) may reduce selectivity .
  • Temperature : Lower temperatures (e.g., 0–5°C) slow competing pathways, improving 6-bromo isomer yield .

Advanced: What intermolecular interactions dominate the crystal packing of 2-(6-bromoquinazolin-4-yl)acetic acid, and how do they affect material properties?

Answer:

  • Hydrogen Bonding : Carboxylic acid dimers form via O-H∙∙∙O interactions (R₂²(8) motif), with bond lengths ~1.8–2.0 Å. These dimers stabilize the lattice and influence melting point/solubility .
  • π-π Stacking : Quinazoline rings stack at ~3.5 Å distances, contributing to crystallinity. Bromine’s electron-withdrawing nature reduces π-electron density, weakening stacking vs. non-brominated analogs .
  • Thermal Parameters : Displacement ellipsoids from X-ray refinement (e.g., Uiso values for H-atoms) indicate rigidity in the acetic acid moiety vs. flexibility in the brominated ring .

Advanced: How should researchers address discrepancies between experimental and computational NMR data for this compound?

Answer:

  • DFT Calculations : Optimize geometry using software (e.g., Gaussian) with B3LYP/6-31G(d) basis sets. Compare computed vs. experimental chemical shifts to identify misassigned peaks .
  • Solvent Effects : Simulate solvent (e.g., DMSO-d₆) interactions, which alter proton environments (e.g., COOH exchange broadening) .
  • Impurity Analysis : LC-MS or 2D NMR (COSY, HSQC) detects byproducts (e.g., di-brominated isomers) that may skew data .

Advanced: What strategies minimize byproduct formation during the synthesis of 2-(6-bromoquinazolin-4-yl)acetic acid under acidic conditions?

Answer:

  • Stoichiometric Control : Limit bromine to 1.0 eq. to prevent di-bromination. Use slow addition (30+ minutes) to avoid localized excess .
  • Acid Quenching : Neutralize excess HBr with aqueous NaHCO₃ post-reaction to prevent acid-catalyzed decomposition of the quinazoline core .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates the target compound from acetic acid dimer byproducts .

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